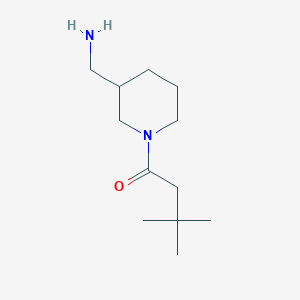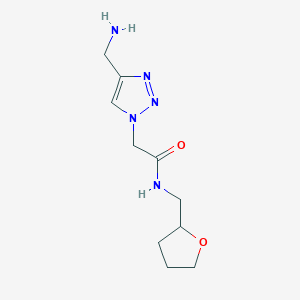![molecular formula C10H19N5O B1464976 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1249624-12-1](/img/structure/B1464976.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide
Descripción general
Descripción
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide, also known as 3-MBA, is an organic compound that has been used in scientific research since its synthesis in 1962. It is a synthetic analog of the neurotransmitter acetylcholine and has been used in a variety of studies, including those related to the development of new drugs and treatments. 3-MBA has been used to study the structure and function of acetylcholine receptors, as well as to investigate the effects of cholinergic agonists and antagonists on the nervous system.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole derivatives are recognized for their diverse biological activities, which make them valuable in the development of new drugs. The structural variability of triazoles allows for the exploration of novel therapeutic agents with potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research has highlighted the importance of triazoles in synthesizing compounds with activity against various neglected diseases and pathogens resistant to current treatments. The development of new chemical entities based on triazole scaffolds is an active area of research, aiming to address emerging health challenges and the continuous need for new medications (Ferreira et al., 2013).
Triazoles in Agriculture and Medicine
Triazoles have found applications beyond pharmaceuticals, including agriculture, where they are used in producing plant protection products such as fungicides, insecticides, and growth regulators. Their role in medicine extends to synthesizing known drugs with antimicrobial and cardioprotective effects. The versatility of triazoles underscores their importance in both protecting crops and treating medical conditions, demonstrating the compound's potential utility across different sectors (Nazarov et al., 2021).
Chemical and Biological Properties
The study of triazole derivatives extends to understanding their physico-chemical properties, synthesis methods, and biological activities. These compounds are involved in various applications, including as additives for fuels, antioxidants, and corrosion inhibitors, highlighting their broad utility in industrial and environmental contexts. The exploration of triazoles' biological effects, such as antimicrobial and antifungal activities, is crucial for developing new therapeutic agents (Parchenko, 2019).
Eco-friendly Synthesis Methods
Recent advances in triazole synthesis emphasize eco-friendly methods, including microwave irradiation and the use of novel, easily recoverable catalysts. These advancements aim to improve the efficiency and sustainability of producing triazole derivatives, making the process more environmentally friendly and applicable to industrial drug synthesis and other areas (de Souza et al., 2019).
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-8(2)3-4-12-10(16)7-15-6-9(5-11)13-14-15/h6,8H,3-5,7,11H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLRBJWUNJGGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(N=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)


![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)